molecular formula C6H4ClFN2O2 B6190712 4-amino-6-chloro-5-fluoropyridine-3-carboxylic acid CAS No. 2454491-15-5

4-amino-6-chloro-5-fluoropyridine-3-carboxylic acid

Cat. No. B6190712
CAS RN: 2454491-15-5
M. Wt: 190.6
InChI Key:
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Description

4-Amino-6-chloro-5-fluoropyridine-3-carboxylic acid (AFCP) is an important organic compound with a wide range of applications in the chemical, pharmaceutical, and biotechnological industries. It is a versatile building block for the synthesis of several important compounds, such as pharmaceuticals, dyes, and agrochemicals. AFCP also has potential applications in the field of medicinal chemistry, as it has been shown to have a range of biological activities. In

Scientific Research Applications

4-amino-6-chloro-5-fluoropyridine-3-carboxylic acid has been studied extensively in the fields of medicinal chemistry and biotechnology. In medicinal chemistry, this compound has been used as a precursor to synthesize a variety of compounds with potential therapeutic applications. For example, this compound has been used to synthesize a compound with potential anti-inflammatory activity, as well as a compound with potential antiviral activity. In biotechnology, this compound has been used to synthesize a compound with potential applications in gene therapy.

Mechanism of Action

The mechanism of action of 4-amino-6-chloro-5-fluoropyridine-3-carboxylic acid is not fully understood. However, it is believed to act as an inhibitor of some enzymes, such as cyclooxygenase, which is involved in the production of prostaglandins. In addition, this compound has been shown to inhibit the activity of some enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. For example, it has been shown to inhibit the activity of cyclooxygenase, which is involved in the production of prostaglandins. In addition, this compound has been shown to inhibit the activity of some enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. This compound has also been shown to have an anti-inflammatory effect, as well as an antiviral effect.

Advantages and Limitations for Lab Experiments

4-amino-6-chloro-5-fluoropyridine-3-carboxylic acid has several advantages for use in lab experiments. It is a relatively inexpensive and readily available compound, making it ideal for use in research. In addition, it has a wide range of applications, making it useful for a variety of experiments. However, this compound has some limitations for use in lab experiments. It is a relatively unstable compound, making it difficult to store and handle. In addition, it can be toxic if handled improperly, making it important to use appropriate safety measures when working with it.

Future Directions

The future of 4-amino-6-chloro-5-fluoropyridine-3-carboxylic acid is promising, as it has a wide range of applications in the fields of medicinal chemistry and biotechnology. In the future, this compound could potentially be used to synthesize more compounds with potential therapeutic applications, such as anti-inflammatory and antiviral compounds. In addition, this compound could potentially be used to synthesize compounds with potential applications in gene therapy. Finally, this compound could potentially be used to synthesize compounds with potential applications in agricultural chemistry, such as insecticides and herbicides.

Synthesis Methods

4-amino-6-chloro-5-fluoropyridine-3-carboxylic acid can be synthesized in a number of ways. One method is the reaction of 4-aminopyridine and 5-fluoro-2-chloropyridine in the presence of acetic anhydride. This reaction produces the desired product, this compound, as well as other by-products. Another method involves the reaction of 4-chloropyridine and 5-fluoro-2-chloropyridine in the presence of acetic anhydride and sodium acetate. This reaction produces this compound as the main product, as well as other by-products.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-amino-6-chloro-5-fluoropyridine-3-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,6-dichloropyridine-3-carboxylic acid", "sodium nitrite", "hydrochloric acid", "sodium hydroxide", "sodium azide", "sodium hydride", "4-chloro-5-fluoro-2-nitroaniline", "palladium on carbon", "hydrogen gas", "concentrated hydrochloric acid", "sodium bicarbonate", "ethanol", "water" ], "Reaction": [ "Step 1: Conversion of 2,6-dichloropyridine-3-carboxylic acid to 2,6-dichloropyridine-3-carboxylic acid methyl ester using methanol and sulfuric acid.", "Step 2: Conversion of 2,6-dichloropyridine-3-carboxylic acid methyl ester to 2,6-dichloropyridine-3-carboxylic acid diazonium salt using sodium nitrite and hydrochloric acid.", "Step 3: Conversion of 2,6-dichloropyridine-3-carboxylic acid diazonium salt to 2,6-dichloropyridine-3-carboxylic acid azide using sodium azide.", "Step 4: Conversion of 2,6-dichloropyridine-3-carboxylic acid azide to 4-amino-6-chloro-5-fluoropyridine-3-carboxylic acid using sodium hydride and 4-chloro-5-fluoro-2-nitroaniline.", "Step 5: Reduction of 4-chloro-5-fluoro-2-nitroaniline to 4-chloro-5-fluoro-2-aminonitrobenzene using palladium on carbon and hydrogen gas.", "Step 6: Conversion of 4-chloro-5-fluoro-2-aminonitrobenzene to 4-chloro-5-fluoro-2-aminobenzoic acid using concentrated hydrochloric acid and sodium bicarbonate.", "Step 7: Conversion of 4-chloro-5-fluoro-2-aminobenzoic acid to 4-amino-6-chloro-5-fluoropyridine-3-carboxylic acid using sodium hydride and the intermediate from step 4.", "Step 8: Purification of the final product using ethanol and water." ] }

CAS RN

2454491-15-5

Molecular Formula

C6H4ClFN2O2

Molecular Weight

190.6

Purity

95

Origin of Product

United States

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